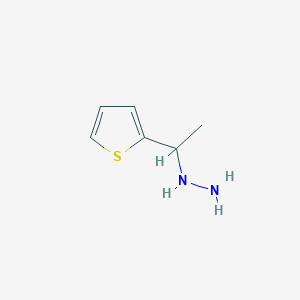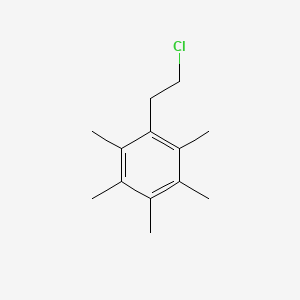
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene typically involves the alkylation of pentamethylbenzene with 2-chloroethyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the chloroethyl group. The general reaction scheme is as follows:
[ \text{C}_6(\text{CH}_3)_5\text{H} + \text{ClCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6(\text{CH}_3)_5\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality product.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of ethyl-substituted derivatives.
Oxidation: Formation of pentamethylbenzoic acid or pentamethylbenzaldehyde.
Reduction: Formation of 1-ethyl-2,3,4,5,6-pentamethylbenzene.
科学的研究の応用
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)-3,4,5,6-tetramethylbenzene
- 1-(2-Chloroethyl)-2,3,4,5-tetramethylbenzene
- 1-(2-Chloroethyl)-2,3,4,6-tetramethylbenzene
Uniqueness
1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of five methyl groups on the benzene ring, which significantly influences its chemical reactivity and physical properties. The steric hindrance provided by the methyl groups can affect the compound’s reactivity in substitution and oxidation reactions, making it distinct from other similar compounds with fewer methyl groups.
特性
CAS番号 |
30220-20-3 |
|---|---|
分子式 |
C13H19Cl |
分子量 |
210.74 g/mol |
IUPAC名 |
1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H19Cl/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3 |
InChIキー |
KDQYVOJKSCDMGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)CCCl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


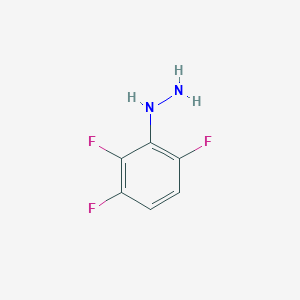
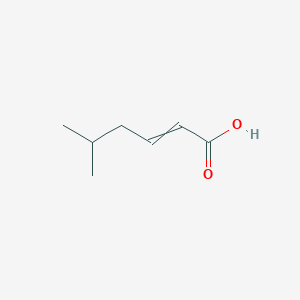
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)

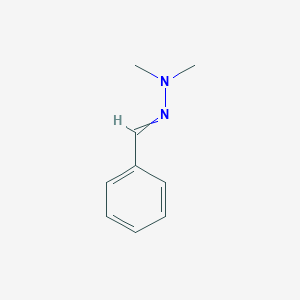
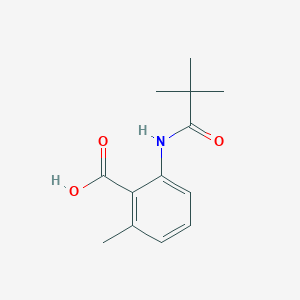

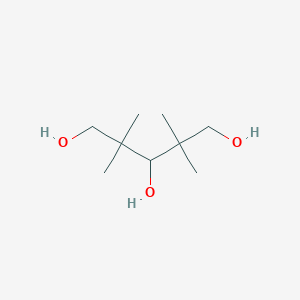
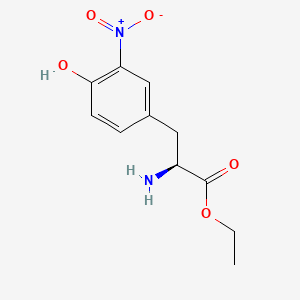
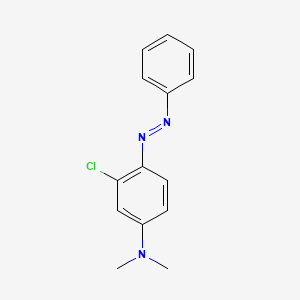
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)
